

# INZ-701: A Therapeutic Approach to Restoring Pyrophosphate Homeostasis in ENPP1 Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Inz-1    |           |
| Cat. No.:            | B1672008 | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme in the regulation of extracellular pyrophosphate (PPi) levels. Genetic deficiencies in ENPP1 lead to a group of rare, life-threatening disorders characterized by abnormal mineralization and intimal proliferation. INZ-701 is an investigational enzyme replacement therapy designed to address the root cause of ENPP1 deficiency by restoring PPi levels. This technical guide provides a comprehensive overview of the role of INZ-701 in pyrophosphate metabolism, the pathophysiology of ENPP1 deficiency, and the preclinical and clinical data supporting the therapeutic potential of INZ-701. Detailed experimental protocols for key assays are also provided to facilitate further research in this field.

# Introduction: The Critical Role of Pyrophosphate in Mineralization

Inorganic pyrophosphate (PPi) is a potent endogenous inhibitor of hydroxyapatite crystal formation and growth. The balance between PPi and inorganic phosphate (Pi) is essential for maintaining normal bone mineralization and preventing pathological calcification of soft tissues.



[1] The primary source of extracellular PPi is the hydrolysis of adenosine triphosphate (ATP) by the enzyme ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1][2]

### Pathophysiology of ENPP1 Deficiency

Mutations in the ENPP1 gene lead to reduced or absent ENPP1 enzyme activity, resulting in critically low levels of extracellular PPi.[3][4] This deficiency disrupts the PPi/Pi balance, leading to a spectrum of severe and progressive diseases.[3]

The clinical manifestations of ENPP1 deficiency vary with the age of onset and severity:

- Generalized Arterial Calcification of Infancy (GACI): This is a severe, life-threatening
  condition that manifests in utero or in early infancy.[5][6] It is characterized by extensive
  calcification of the internal elastic lamina of large and medium-sized arteries, leading to
  arterial stenosis, heart failure, and high mortality rates, with approximately 50% of infants not
  surviving past six months of age.[3][7]
- Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2): Children with ENPP1
  deficiency who survive infancy often develop ARHR2.[8][9] This condition is characterized by
  skeletal deformities, bone pain, fractures, and short stature due to renal phosphate wasting.
  [8][9]
- Adult Manifestations: In adulthood, ENPP1 deficiency can lead to osteomalacia (softened bones), enthesopathies (calcification of tendons and ligaments), and an increased risk of fractures and cardiovascular complications.[5][10]

# INZ-701: A Recombinant ENPP1 Enzyme Replacement Therapy

INZ-701 is a soluble, recombinant human ENPP1-Fc fusion protein developed by Inozyme Pharma as an enzyme replacement therapy for ENPP1 deficiency.[1][11][12] Its primary mechanism of action is to restore the normal balance of PPi by metabolizing extracellular ATP to generate PPi and adenosine monophosphate (AMP).[1][11] This, in turn, is expected to prevent pathological soft tissue calcification and normalize bone mineralization.[1]

### **Mechanism of Action**



INZ-701 is designed to circulate in the bloodstream and act systemically. By hydrolyzing ATP, it increases the concentration of PPi, a natural inhibitor of mineralization.[12] Additionally, the generation of AMP, which can be further converted to adenosine, may help in reducing intimal proliferation, a key feature of GACI.[11]



Click to download full resolution via product page

**Fig. 1:** Mechanism of Action of INZ-701.

# Preclinical and Clinical Evidence Preclinical Studies

Preclinical studies in animal models of ENPP1 deficiency have demonstrated the potential of INZ-701 to correct the underlying biochemical defects and prevent the pathological consequences of the disease. In the Enpp1asj/asj mouse model, which recapitulates many features of GACI, treatment with a recombinant ENPP1 enzyme was shown to:

- Prevent mortality and vascular calcification.[13][14]
- Improve hypertension and cardiac function.[7][14]
- Prevent intimal proliferation and osteomalacia.[7][14]

#### **Clinical Trials**

Clinical trials of INZ-701 in patients with ENPP1 deficiency have shown promising results, demonstrating a favorable safety profile and positive effects on biochemical markers and



clinical outcomes.

Table 1: Summary of Key Clinical Trial Data for INZ-701 in ENPP1 Deficiency

| Study Phase | Patient Population                                     | Key Findings                                                                                                                                                                                                           | Reference(s) |
|-------------|--------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Phase 1/2   | Adults with ENPP1<br>Deficiency                        | - Well-tolerated with no serious adverse events.[15][16] - Rapid and sustained increase in plasma PPi levels.[16] - Improvements in bone mineral biomarkers. [15][16]                                                  | [15][16]     |
| Phase 1/2   | Infants and young<br>children with ENPP1<br>Deficiency | - Improved survival rate (80% beyond one year compared to ~50% historical rate).  [17][18] - Reduction or stabilization of arterial calcifications.[17] - Improved heart function.[17] - Favorable safety profile.[17] | [17][18]     |

# **Experimental Protocols ENPP1 Enzyme Activity Assay**

This protocol describes a colorimetric assay to measure ENPP1 enzyme activity using a synthetic substrate.

#### Materials:

• Recombinant human ENPP1 (rhENPP1)



- Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5
- Substrate: Thymidine 5'-monophosphate p-nitrophenyl ester (100 mM stock in deionized water)
- 96-well clear microplate
- Plate reader capable of measuring absorbance at 405 nm

#### Procedure:

- Dilute rhENPP1 to a working concentration of 1 ng/μL in Assay Buffer.[19]
- Dilute the substrate to 10 mM in Assay Buffer.[19]
- Add 50 μL of the diluted rhENPP1 to each well of the microplate.
- To start the reaction, add 50 μL of the 10 mM substrate to each well.[19]
- Include a substrate blank containing 50  $\mu$ L of Assay Buffer and 50  $\mu$ L of 10 mM substrate. [19]
- Immediately place the plate in a plate reader and measure the absorbance at 405 nm in kinetic mode for 5 minutes.[19]
- Calculate the specific activity using the rate of change in absorbance (Vmax), adjusted for the substrate blank, and a conversion factor derived from a 4-Nitrophenol standard curve.
   [19]





Click to download full resolution via product page

Fig. 2: ENPP1 Enzyme Activity Assay Workflow.

## **Measurement of Plasma Pyrophosphate**

This protocol outlines an enzymatic assay to quantify PPi in plasma using ATP sulfurylase and a luciferase-based detection system.

#### Materials:

- Plasma samples collected with EDTA as an anticoagulant.
- Centrifugal filter units (300,000 Da MWCO)



- ATP sulfurylase
- Firefly luciferase
- ATP standard solution
- Luminometer

#### Procedure:

- Sample Preparation:
  - To prevent PPi release from platelets, it is crucial to prepare platelet-free plasma.[20]
  - Centrifuge whole blood collected in EDTA tubes.
  - Filter the resulting plasma using a 300,000 Da MWCO centrifugal filter to remove platelets and other large molecules.[21][22]
- Enzymatic Reaction:
  - The assay is based on the conversion of PPi to ATP by ATP sulfurylase.[21]
  - The newly generated ATP is then quantified using a firefly luciferase-based bioluminescence reaction.[21]
- · Quantification:
  - The light output from the luciferase reaction is measured using a luminometer.
  - An internal ATP standard is used to correct for any sample-specific matrix effects that may interfere with the luciferase activity.[21][23]
  - The PPi concentration in the sample is calculated based on the amount of ATP generated.





Click to download full resolution via product page

Fig. 3: Plasma Pyrophosphate Measurement Workflow.

### **Conclusion and Future Directions**



INZ-701 represents a promising, targeted therapeutic approach for the treatment of ENPP1 deficiency. By addressing the underlying biochemical defect, it has the potential to prevent or mitigate the severe and life-threatening consequences of this rare disease. The ongoing clinical development of INZ-701 will provide further insights into its long-term safety and efficacy. Further research is warranted to explore the full therapeutic potential of INZ-701 and to develop standardized protocols for the diagnosis and monitoring of patients with ENPP1 deficiency.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is INZ-701 used for? [synapse.patsnap.com]
- 2. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1
   Deficiency PMC [pmc.ncbi.nlm.nih.gov]
- 3. gaciglobal.org [gaciglobal.org]
- 4. inozyme.com [inozyme.com]
- 5. aismme.org [aismme.org]
- 6. dovepress.com [dovepress.com]
- 7. Generalized Arterial Calcification of Infancy (GACI): Optimizing Care with a Multidisciplinary Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rarediseases.org [rarediseases.org]
- 9. contact.org.uk [contact.org.uk]
- 10. Clinical presentation and burden of ENPP1 deficiency in adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inozyme Pharma Shares Preclinical Data on INZ-701 for Rare Bone and Blood Vessel Diseases [synapse.patsnap.com]
- 12. Inozyme Pharma Publishes Preclinical Data Supporting INZ-701 as a Potential Therapy for a Broad Range of Serious Rare Diseases Impacting Bone Health and Blood Vessel Function - BioSpace [biospace.com]



- 13. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6-/-mouse model of pseudoxanthoma elasticum PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generalized Arterial Calcification of Infancy GeneReviews® NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Positive Phase 1/2 Results for INZ-701 in Adults with PXE and ENPP1 Deficiencies [synapse.patsnap.com]
- 16. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency Results from 48-week Phase 1/2 Open Label Study PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inozyme Pharma Announces Positive Interim Data for INZ-701 in Infants and Young Children with ENPP1 Deficiency and Key Program Updates BioSpace [biospace.com]
- 18. contemporarypediatrics.com [contemporarypediatrics.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. Using a Filtration Technique to Isolate Platelet Free Plasma for Assaying Pyrophosphate
   PMC [pmc.ncbi.nlm.nih.gov]
- 21. A new enzymatic assay to quantify inorganic pyrophosphate in plasma PMC [pmc.ncbi.nlm.nih.gov]
- 22. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [INZ-701: A Therapeutic Approach to Restoring Pyrophosphate Homeostasis in ENPP1 Deficiency]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672008#inz-1-and-its-role-in-pyrophosphate-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com